4-羟基-3,5-二(甲氧基-d3)-苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

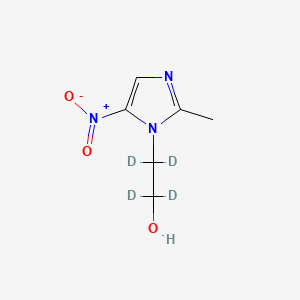

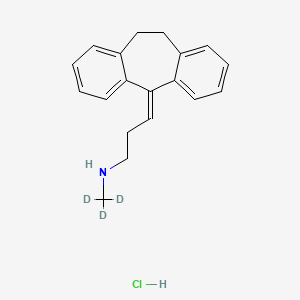

“4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” appears to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-Hydroxy” indicates a hydroxyl group (-OH) attached to the fourth carbon of the benzene ring. The “3,5-di(methoxy-d3)” suggests two methoxy groups (-OCH3) attached to the third and fifth carbons of the benzene ring, with the hydrogen atoms in the methoxy groups replaced by deuterium (D). The “methyl ester” indicates a methyl group (-CH3) attached to the carboxylic acid part of the benzoic acid, forming an ester.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the hydroxyl and methoxy groups onto the benzene ring, followed by the formation of the ester. The replacement of hydrogen with deuterium would likely be one of the final steps, as deuterium is often introduced via an exchange reaction with a deuterated solvent.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various functional groups attached at the specified positions. The presence of the hydroxyl, methoxy, and ester groups would likely result in a highly polar molecule.Chemical Reactions Analysis

As an aromatic compound, “4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” would likely undergo reactions typical of benzene derivatives. These could include electrophilic aromatic substitution reactions, among others. The presence of the ester group also opens up the possibility of reactions such as hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a highly polar molecule, it would likely be soluble in polar solvents. Its melting and boiling points would depend on the specifics of its molecular structure and the strength of the intermolecular forces.科学研究应用

合成应用

4-羟基-3,5-二(甲氧基-d3)-苯甲酸甲酯已被用于各种合成过程中。例如,Zha Hui-fang(2011)详细描述了从香草醛合成3-溴-4-羟基-5-甲氧基-苯甲酸甲酯,这是一个相关化合物,展示了它在复杂有机合成过程中的实用性Zha Hui-fang (2011)。同样,Surajit Sinha、Bhubaneswar Mandal和S. Chandrasekaran(2000)对3-甲氧基和3,5-二甲氧基苯甲酸的选择性对位金属化进行了研究,导致合成了3,5-二甲氧基-4-甲基苯甲酸Sinha, Mandal, & Chandrasekaran (2000)。

结构和光谱分析

M. Bem及其同事(2018)合成了3,5-二硝基-4-甲氧基氨基-苯甲酸的新衍生物,提供了相关化合物的结构和光谱性质的见解Bem et al. (2018)。Milena Jadrijević-Mladar Takač和Dražen Vikić Topić(2004)还对水杨酸衍生物进行了FT-IR和NMR光谱研究,包括2,4-和2,5-二羟基苯甲酸,这些化合物在结构上类似于感兴趣的化合物Takač & Topić(2004)。

生物医学研究

在生物医学研究中,U. Friedrich等人(2005)从刺毛胡椒的茎中分离出新的4-羟基苯甲酸衍生物,探索它们的潜在细胞毒性,并提出了这类化合物的药用相关性Friedrich et al. (2005)。

抗菌和酶抑制研究

S. Rasool及其同事(2015)研究了从4-甲基/羟基苯甲酸衍生物中提取的化合物的抗菌和脂氧合酶酶抑制活性,突出了这类衍生物的潜在抗菌应用Rasool et al. (2015)。

安全和危害

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

未来方向

The study and application of “4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis.

属性

CAS 编号 |

1182838-09-0 |

|---|---|

产品名称 |

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester |

分子式 |

C10H6O5D6 |

分子量 |

218.24 |

外观 |

White solid |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

884-35-5 (unlabelled) |

同义词 |

Methyl Syringate d3; Methyl 3,5-Dimethoxy-4-hydroxybenzoate d3 |

标签 |

Benzoic Acid Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。